molecular formula C12H16BrClFNO B1439640 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-51-1

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1439640
M. Wt: 324.61 g/mol
InChI Key: BPGPRVANUDRBTH-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H15BrFNO•HCl and a molecular weight of 324.62 . It is used in biochemical research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This indicates the presence of a piperidine ring, a bromo group, a fluoro group, and a phenoxy group in the molecule .

Scientific Research Applications

Radiolabeled Probes for Sigma Receptors

Halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride, have been synthesized and evaluated as potential δ receptor ligands. Their affinity and selectivity were determined using receptor binding assays, with specific halogenated compounds showing promise as radiolabeled probes for in vivo imaging of sigma receptors. This application is crucial for studying various neurological disorders and potential therapeutic interventions (Waterhouse et al., 1997).

Neuroleptic Agents

Compounds similar to 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride have been synthesized for use in metabolic studies related to neuroleptic agents. These agents are crucial for understanding the metabolism of drugs within the body and can aid in the development of treatments for psychiatric disorders (Nakatsuka et al., 1981).

Inhibitors of Lipid Peroxidation

Analogues of N-methyl-N-(1-[3-(4-fluorophenoxy)-2-hydroxypropyl]-piperidin-4-yl) benzothiazol-2-amine, related to the chemical structure , have demonstrated potent inhibitory effects on NADPH- and Fe(2+)-dependent lipid peroxidation. This property is significant for developing antioxidant therapies and studying oxidative stress-related diseases (Domány et al., 1996).

Synthesis of Novel Copolymers

Research into the synthesis of novel copolymers utilizing halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, related to the 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine structure, has shown the potential for creating materials with unique properties for industrial applications. These studies contribute to the advancement of materials science and engineering (Hussain et al., 2019).

Serotonin Reuptake Inhibitors

Compounds structurally similar to 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride have been explored as selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. This research is essential for developing antidepressants with fewer side effects, thereby improving patient outcomes in the treatment of depression and other mood disorders (Dorsey et al., 2004).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions of 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride are not specified in the sources I found. Given its use in biochemical research , it may have potential applications in the development of new pharmaceuticals or other bioactive compounds.

properties

IUPAC Name

4-[(4-bromo-2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGPRVANUDRBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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